4-(1-hexyl-1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Beschreibung
4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Eigenschaften
Molekularformel |
C24H29N3O2 |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
4-(1-hexylbenzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H29N3O2/c1-3-4-5-8-14-26-22-13-7-6-12-21(22)25-24(26)18-15-23(28)27(17-18)19-10-9-11-20(16-19)29-2/h6-7,9-13,16,18H,3-5,8,14-15,17H2,1-2H3 |
InChI-Schlüssel |
JMWFUJLWOQQPGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The starting materials might include a benzodiazole derivative and a pyrrolidinone derivative. Common synthetic routes could involve:
Nucleophilic substitution reactions: to introduce the hexyl group.
Condensation reactions: to form the pyrrolidinone ring.
Methoxylation reactions: to introduce the methoxy group on the phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysis: to improve reaction efficiency.
Purification techniques: such as crystallization or chromatography to obtain high-purity products.
Safety protocols: to handle potentially hazardous reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzodiazole derivatives: Compounds with similar benzodiazole structures.
Pyrrolidinone derivatives: Compounds with similar pyrrolidinone structures.
Uniqueness
The uniqueness of 4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical properties compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
